trans-Benzyl 3-hydroxycyclopentanecarboxylate
Overview
Description
- Its chemical structure consists of a cyclopentane ring with a hydroxyl group (OH) and a carboxylic acid group (COOH) attached to it. The benzyl ester moiety is also present.
- The compound’s CAS Number is 946152-80-3 , and it typically has a purity of ≥95% .
(1R,3R)-3-Hydroxycyclopentane carboxylic acid benzyl ester: is a synthetic intermediate commonly used in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Industry: Employed in the preparation of pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If it targets a biological pathway, it likely interacts with enzymes, receptors, or cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
trans-Benzyl 3-hydroxycyclopentanecarboxylate is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions, notably involving cyclization and functional group transformations. The synthetic pathways often include the use of benzyl groups and hydroxylation reactions to introduce the necessary functional groups at the cyclopentane ring.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and death.
- Case Study : In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.2 |
Cisplatin | MCF-7 | 20.5 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other known anti-inflammatory agents. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a significant role in the expression of inflammatory mediators.
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Case Study : A study highlighted that similar compounds could reduce oxidative stress in neuronal cells, thereby protecting against apoptosis induced by neurotoxic agents.
Compound | Model | Effect |
---|---|---|
This compound | Neuronal Cells | Reduced apoptosis |
Curcumin | Neuronal Cells | Reduced ROS levels |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- ROS Generation : Increased ROS levels contribute to cellular stress, leading to apoptosis in cancer cells.
- Inhibition of Inflammatory Pathways : By blocking key signaling pathways such as NF-kB, the compound reduces inflammation and associated tissue damage.
Properties
IUPAC Name |
benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCOWDKAANTQZ-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.